3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is of significant interest due to its potential pharmacological applications, including anticancer, antimicrobial, and antiviral activities .
Mechanism of Action
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is likely to be the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This interaction can inhibit the function of PCAF, leading to changes in gene expression and cellular functions . The exact nature of these changes would depend on the specific genes affected by the inhibition of PCAF.
Biochemical Pathways
The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the acetylation of histones, a process that plays a key role in the regulation of gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of various genes, affecting multiple biochemical pathways. The exact pathways affected would depend on the specific cellular context.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted for similar compounds . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which can impact its bioavailability.
Result of Action
The result of the compound’s action is likely to be changes in cellular functions due to the altered gene expression resulting from the inhibition of PCAF . These changes can potentially lead to the death of cancer cells, providing a basis for the compound’s potential anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to exhibit antiproliferative activities against various cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function . Information on the compound’s stability and degradation over time would also be valuable but is currently unavailable.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring. Subsequent methoxylation using methanol and a suitable catalyst completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for methoxylation
Major Products:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of various substituted triazoloquinazolines depending on the nucleophile used
Scientific Research Applications
3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-b]thiadiazine: Exhibits anticancer and enzyme inhibitory activities
Uniqueness: 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline stands out due to its unique combination of a fluorophenyl group and a methoxy group, which enhances its pharmacological profile and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c1-22-16-18-13-9-5-3-7-11(13)15-20-19-14(21(15)16)10-6-2-4-8-12(10)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXJFJZFQRIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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